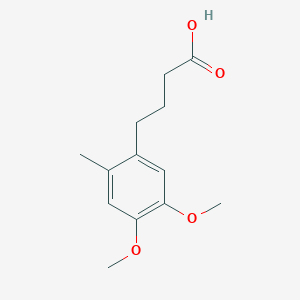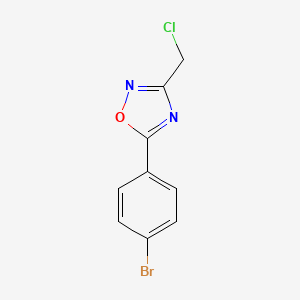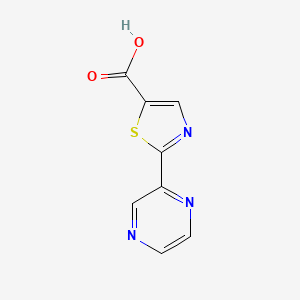![molecular formula C9H19NO2 B1386680 Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine CAS No. 883544-87-4](/img/structure/B1386680.png)
Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine
Descripción general
Descripción
Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine: is an organic compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine typically involves the reaction of tetrahydropyran derivatives with methylamine. One common method includes the protection of alcohols using 3,4-dihydropyran to form tetrahydropyranyl ethers, followed by the reaction with methylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the stability of the tetrahydropyran ring and the efficient formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of simpler amine derivatives.
Substitution: Formation of substituted amine compounds.
Aplicaciones Científicas De Investigación
Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine is widely used in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in biochemical assays and proteomics research.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine involves its interaction with specific molecular targets. The tetrahydropyran ring provides stability and facilitates the compound’s binding to target proteins. The amine group can participate in hydrogen bonding and electrostatic interactions, enhancing its efficacy in biochemical assays .
Comparación Con Compuestos Similares
Tetrahydropyran: A simpler analog with similar structural features but lacking the amine group.
Methylamine: A basic amine compound without the tetrahydropyran ring.
Uniqueness: Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine is unique due to the presence of both the tetrahydropyran ring and the amine group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in proteomics research and as a versatile reagent in organic synthesis .
Propiedades
IUPAC Name |
N-methyl-2-(oxan-2-ylmethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-10-5-7-11-8-9-4-2-3-6-12-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBELRBNUQIOXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-bromophenoxy)propyl]cyclopropanamine](/img/structure/B1386598.png)




![6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1386607.png)
![[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1386610.png)






